molecular formula C22H20ClNO4 B4851669 ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4851669
M. Wt: 397.8 g/mol
InChI Key: WUYIGLKNHCIPNQ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. This compound is characterized by the presence of various functional groups, including a chlorophenyl group, a methoxyphenyl group, and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It might bind to certain receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.

    Methoxyphenyl Compounds: Compounds with methoxyphenyl groups but different core structures.

Properties

IUPAC Name

ethyl (4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4/c1-4-28-22(26)20-14(2)24(17-9-11-18(27-3)12-10-17)21(25)19(20)13-15-5-7-16(23)8-6-15/h5-13H,4H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYIGLKNHCIPNQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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